5-(4-Isopropylphenyl)oxazole-2-carboxylic acid

Description

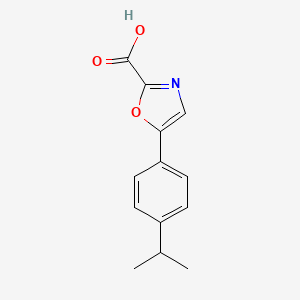

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 4-isopropylphenyl group and a carboxylic acid moiety at the 2-position. The oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol), with the isopropyl group contributing to increased lipophilicity compared to simpler aryloxazoles .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-(4-propan-2-ylphenyl)-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(17-11)13(15)16/h3-8H,1-2H3,(H,15,16) |

InChI Key |

YWLFJRKFPROVBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method involves the use of a packed reactor containing commercial manganese dioxide, ensuring high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of reduced oxazole compounds.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on heterocyclic core , substituent effects , and physicochemical properties :

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Steric Hindrance : Bulkier substituents (e.g., tert-butyl) may hinder intermolecular interactions, affecting crystallinity and reactivity. For example, weak C–H···π interactions observed in related aryloxazole crystals () could be disrupted by larger substituents .

- Solubility : The methyl group in 5-(p-Tolyl)oxazole-2-carboxylic acid reduces molecular weight, likely improving solubility in polar solvents compared to isopropyl/tert-butyl analogs .

Heterocyclic Core Differences

- Oxazole vs. Isoxazole : While both are aromatic heterocycles, oxazole (N at position 1, O at 2) and isoxazole (O at 1, N at 2) differ in dipole moments and electronic distribution. This impacts reactivity in electrophilic substitution and hydrogen-bonding capacity. For instance, the carboxylic acid group in 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid may exhibit altered acidity compared to its oxazole counterpart .

Biological Activity

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen. Its molecular formula is C13H13NO3, with a molecular weight of 231.25 g/mol. The presence of the isopropylphenyl substituent enhances its lipophilicity, which may influence its interactions with biological systems.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structural characteristics contribute to its efficacy against various microbial strains, making it a candidate for further development as an antimicrobial agent.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer progression. For instance, studies have highlighted the role of oxazole derivatives in inhibiting phosphatases like cdc25, which are implicated in cell cycle regulation and tumorigenesis . The inhibition of cdc25 could lead to cell cycle arrest and potentially activate apoptotic pathways in cancer cells.

3. Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. This activity is crucial for its potential use as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-(4-Ethylphenyl)oxazole-2-carboxylic acid | 1216272-66-0 | 0.85 | Ethyl substituent affects lipophilicity and reactivity. |

| 5-(3-Chlorophenyl)oxazole-2-carboxylic acid | 400715-69-7 | 0.87 | Chlorine atom introduces electronegativity changes. |

| 2-Phenyloxazole-5-carboxylic acid | 106833-79-8 | 0.62 | Lacks isopropyl group; different electronic properties. |

This table highlights how variations in substituents can influence the biological activity and properties of oxazole derivatives.

Case Studies

Several case studies have explored the biological effects of oxazole derivatives:

- Cdc25 Inhibition : Research demonstrated that selective inhibitors targeting cdc25 phosphatases can effectively halt tumor growth in preclinical models, supporting the potential use of oxazole derivatives like this compound in cancer therapy .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound, against a panel of bacterial strains, showing promising results that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.